(Pyr11)-Amyloid β-Protein (11-40) is a naturally occurring variant of the Amyloid β-Protein (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease (AD) [, , , , , , ]. This variant is characterized by the N-terminal truncation of the full-length Aβ peptide at Glutamic acid position 11 (E11) and the subsequent cyclization of this residue to form Pyroglutamic acid (pE11) [, ]. (Pyr11)-Aβ(11-40) is found in high concentrations within the amyloid plaques characteristic of AD and is considered to be highly significant in the disease's progression [, ].
(Pyr11)-Amyloid beta-Protein (11-40) is a truncated form of the amyloid beta-protein, a peptide that plays a crucial role in the pathogenesis of Alzheimer's disease. This specific variant, characterized by the pyroglutamate modification at the 11th position, has garnered attention due to its increased stability and aggregation propensity compared to non-modified forms. The presence of this peptide in senile plaques is considered a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline.
(Pyr11)-Amyloid beta-Protein (11-40) is derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. This peptide can be synthesized in laboratories for research purposes, with commercial availability from various suppliers such as Anaspec and Aapptec .
This compound falls under the category of peptides and more specifically belongs to the amyloid beta-protein family. It is classified based on its sequence, modifications, and biological activity related to neurodegenerative diseases.
The synthesis of (Pyr11)-Amyloid beta-Protein (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to create the desired peptide chain. Pyroglutamate modification can be introduced during synthesis by using specific protecting groups that are removed at the appropriate stage to yield the modified amino acid.
The molecular formula for (Pyr11)-Amyloid beta-Protein (11-40) is C143H226N38O39S. The structure comprises 40 amino acids with a specific sequence that includes a pyroglutamate modification at position 11.
The molecular mass of this peptide is approximately 3040 Da. The presence of hydrophobic residues contributes to its aggregation properties, which are critical in plaque formation associated with Alzheimer's disease .
(Pyr11)-Amyloid beta-Protein (11-40) undergoes several chemical reactions that influence its aggregation behavior:
The aggregation kinetics can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which provide insights into the conformational changes during aggregation.
The mechanism by which (Pyr11)-Amyloid beta-Protein (11-40) contributes to neurotoxicity involves:
Studies indicate that pyroglutamate-modified peptides exhibit higher toxicity than their non-modified counterparts, highlighting their role in Alzheimer's pathology .
Relevant data indicate that these properties make (Pyr11)-Amyloid beta-Protein (11-40) a critical focus for research into therapeutic interventions for Alzheimer's disease .
(Pyr11)-Amyloid beta-Protein (11-40) is utilized in various research applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: